molecular formula C11H15FN2 B5370885 N-(3-fluorophenyl)-3-piperidinamine

N-(3-fluorophenyl)-3-piperidinamine

Cat. No.: B5370885
M. Wt: 194.25 g/mol
InChI Key: JQKIQZWCNBXONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Fluorophenyl)-3-piperidinamine is a fluorinated aromatic amine featuring a piperidine core substituted at the 3-position with a 3-fluorophenyl group. Its molecular formula is C₁₂H₁₅FN₂, with a monoisotopic mass of 218.122 Da (when in free base form) . The compound is often used as a dihydrochloride salt (C₁₂H₁₉Cl₂FN₂; molecular weight: 281.196 Da) for improved stability and solubility in pharmaceutical research . Structurally, the fluorine atom at the 3-position of the phenyl ring and the piperidine nitrogen’s basicity are critical for its interactions with biological targets, particularly in kinase inhibition and receptor modulation contexts .

Properties

IUPAC Name

N-(3-fluorophenyl)piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11,13-14H,2,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKIQZWCNBXONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide ()

  • Structure : A chloro-substituted phthalimide derivative.
  • Key Differences :
    • Substituent : Chlorine (electron-withdrawing) vs. fluorine (smaller, less polarizable).
    • Core : Phthalimide (rigid, planar) vs. piperidine (flexible, basic).
  • Applications : Used in polyimide synthesis, contrasting with N-(3-fluorophenyl)-3-piperidinamine’s pharmacological focus .

N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine ()

  • Structure : Trifluoromethyl (CF₃) substituent at the phenyl 3-position.
  • Key Differences :
    • Substituent : CF₃ (strongly electron-withdrawing, lipophilic) vs. fluorine (moderately electron-withdrawing).
    • Piperidine Position : 4-amine vs. 3-amine, altering steric and electronic profiles.
  • Implications : CF₃ enhances metabolic stability but may reduce solubility compared to fluorine .

Positional Isomerism: 3-Fluoro vs. 2-Fluoro vs. 4-Fluoro Derivatives

highlights the significance of substitution positions in piperidinoethylesters of alkoxyphenylcarbamic acids.

  • 3-Fluoro Substitution : Balances electronic effects and steric accessibility, often optimizing target engagement .
  • 2-Fluoro Substitution : Reduces inhibitory activity due to steric hindrance or altered electronic distribution .
  • 4-Fluoro Substitution : Similar to 3-Fluoro but may alter binding orientation in asymmetric targets .

Pharmacological Analogs: Kinase Inhibitors and Receptor Modulators

Compound 26 ()

  • Structure : Pyrrolopyrimidine core with fluorophenyl and hydroxyacetamide groups.
  • Comparison :
    • Both compounds target kinase pathways (e.g., PERK, FLT3).
    • This compound lacks the pyrrolopyrimidine scaffold but shares fluorine’s role in enhancing selectivity .

N-(3-Fluorophenyl)-1-[(4-{[(3S)-3-methyl-1-piperazinyl]methyl}phenyl)acetyl]-4-piperidinamine ()

  • Structure : Extended acetyl-piperazinyl moiety attached to the piperidine.
  • Key Differences :
    • Increased complexity enhances binding to multi-domain kinases.
    • The 4-piperidinamine vs. 3-piperidinamine alters spatial orientation in active sites .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituent(s) Key Applications Activity Insights Source
This compound Piperidine 3-Fluorophenyl Kinase inhibition, receptor modulation Optimal balance of solubility and target engagement
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Chlorophenyl Polymer synthesis Rigid structure limits bioactivity
N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine Piperidine 3-Trifluoromethylphenyl Drug discovery (lipophilic targets) Enhanced metabolic stability
Piperidinoethylesters (C6-C8 alkoxy) Piperidinoethyl 3-Alkoxyphenyl Photosynthesis inhibition Alkyl chain length optimizes activity

Research Findings and Implications

  • Piperidine Flexibility : The 3-piperidinamine core allows conformational adaptability, critical for interacting with dynamic kinase domains .
  • Positional Sensitivity : Substitution at the 3-position minimizes steric clashes compared to 2- or 4-fluoro analogs, as observed in photosynthetic inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.